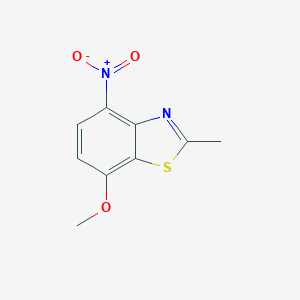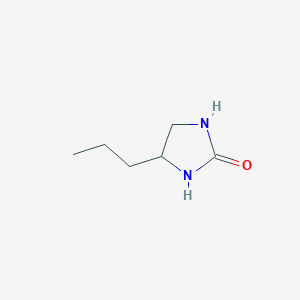
4-Propylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylimidazolidin-2-one, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
4-Propylimidazolidin-2-one acts as a selective agonist of α7 nAChRs, which are expressed in various regions of the brain. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory retention. Additionally, α7 nAChRs have been implicated in the regulation of inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-Propylimidazolidin-2-one can improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and neuroprotective effects in the brain, which may be beneficial for treating other neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Propylimidazolidin-2-one in lab experiments is its selectivity for α7 nAChRs, which allows for more targeted research on the role of these receptors in various neurological disorders. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.
Orientations Futures
There are several potential future directions for research on 4-Propylimidazolidin-2-one. One area of interest is its potential use in treating other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and interactions with other compounds. Finally, the development of new and more selective compounds targeting α7 nAChRs may lead to more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-Propylimidazolidin-2-one involves the reaction of 4-aminobutyric acid with diethyl carbonate and sodium hydride in tetrahydrofuran. The resulting compound is then treated with 1,1'-carbonyldiimidazole to form the final product. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.
Applications De Recherche Scientifique
4-Propylimidazolidin-2-one has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and neuroprotective effects in the brain, which may be beneficial for treating other neurological disorders.
Propriétés
Numéro CAS |
168092-18-0 |
|---|---|
Nom du produit |
4-Propylimidazolidin-2-one |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-propylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) |
Clé InChI |
HQGNEMNTJFPVKT-UHFFFAOYSA-N |
SMILES |
CCCC1CNC(=O)N1 |
SMILES canonique |
CCCC1CNC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




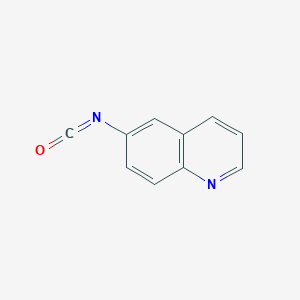

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)

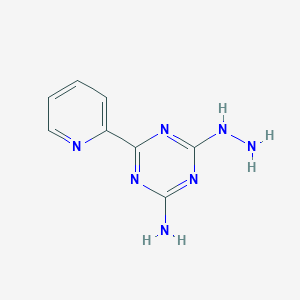
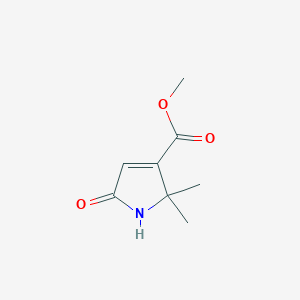
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
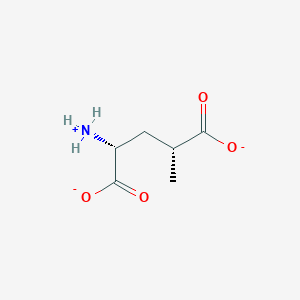

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

